乙酸,巯基,辛酸酯

描述

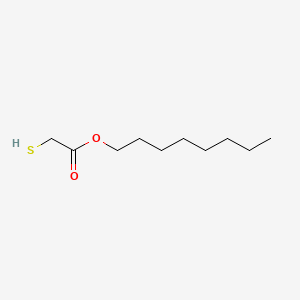

“Acetic acid, mercapto-, octyl ester” is a compound that contains both a mercapto and a carboxylic acid or ester functional group . It is a colorless liquid with a strongly unpleasant odor . It is miscible with polar organic solvents .

Synthesis Analysis

The synthesis of such compounds like “Acetic acid, mercapto-, octyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

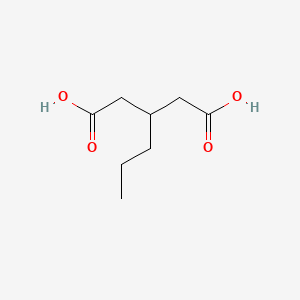

The molecular structure of “Acetic acid, mercapto-, octyl ester” can be represented by the formula C10H20O2S . It contains both a thiol (mercaptan) and carboxylic acid functional groups .Chemical Reactions Analysis

The chemical reactions involving “Acetic acid, mercapto-, octyl ester” include hydrolysis, which is the splitting of the compound with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .Physical And Chemical Properties Analysis

Esters, including “Acetic acid, mercapto-, octyl ester”, are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .科学研究应用

动力学建模和催化

- 酯化和酯交换:Yadav 和 Trivedi (2003) 对非水介质中正辛醇与乙酸乙烯酯在固定化脂肪酶作为催化剂的情况下进行的酯交换的研究展示了有机酯的生产,有机酯在各种行业中用作溶剂、香料、香精和前体。该工艺强调了生物催化剂在更温和的条件下为香料和香精行业生产高质量产品所发挥的作用 (Yadav & Trivedi, 2003)。

材料合成和应用

- 疏水性固体酸催化剂:Manayil 等人 (2017) 探索了通过与辛基三甲氧基硅烷基团共衍生化来制备丙磺酸衍生的固体酸催化剂,以赋予其疏水性。这项研究证明了由于疏水性增强而提高的酯化活性,这对于各种工业应用是有益的 (Manayil et al., 2017)。

化学反应优化

- 超声辅助合成:Tomke 和 Rathod (2016) 专注于使用超声辅助脂肪酶催化正辛醇和乙酸乙烯酯的酯交换合成辛酸乙酯。他们的研究结果表明,超声可以提高效率并减少香料合成所需的时间,展示了将超声与生物催化相结合在工业应用中的潜力 (Tomke & Rathod, 2016)。

生物油升级

- 热解生物油的催化升级:Manayil、Inocêncio、Lee 和 Wilson (2016) 关于使用丙磺酸衍生的 SBA-15 催化剂通过乙酸酯化升级模型热解生物油的研究突出了介孔磺酸硅在生物油升级中的潜力。该研究强调了这些催化剂在生物油精炼过程中的效率,为可持续能源解决方案的开发做出了贡献 (Manayil et al., 2016)。

安全和危害

“Acetic acid, mercapto-, octyl ester” is considered hazardous. It is moderately toxic by ingestion and is a skin irritant . It is also combustible and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include wearing protective clothing, gloves, and eye/face protection, and avoiding contact with skin and eyes .

属性

IUPAC Name |

octyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADOXCFISYCULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064764 | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, mercapto-, octyl ester | |

CAS RN |

7664-80-4 | |

| Record name | Octyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Octyl thioglycolate in material science?

A1: Octyl thioglycolate is primarily recognized as a potent coupling agent for enhancing the bonding strength and durability of acrylate and epoxy adhesives to metal surfaces. [] This is attributed to its strong chemical interaction with metals, particularly the formation of a sulfur-metal bond. []

Q2: How does the molecular structure of Octyl thioglycolate influence its self-assembly on metal surfaces?

A2: Research indicates that the length of the alkyl chain in thioglycolates plays a crucial role in their self-assembly behavior on metal surfaces. While longer chain thioglycolates, like dodecyl thioglycolate (C12) and stearyl thioglycolate (C18), demonstrate a strong tendency to self-assemble and orient themselves on gold surfaces, Octyl thioglycolate, with its shorter C8 alkyl chain, does not exhibit this behavior. [] This suggests that a certain chain length is critical for effective packing and orientation on the metal surface.

Q3: Can Octyl thioglycolate be recovered from industrial byproducts? What are the environmental implications?

A3: Yes, Octyl thioglycolate can be effectively recovered from distillation residues generated during its production. [] These residues, primarily composed of oxidized Octyl thioglycolate byproducts, pose environmental hazards and disposal challenges. A method employing hydrogenolysis of disulfide bonds in these residues has been shown to recover up to 63.64% of Octyl thioglycolate. [] This approach provides a sustainable solution for resource utilization and minimizes the environmental impact of industrial waste.

Q4: Are there alternative synthetic routes for producing Octyl thioglycolate?

A4: Beyond conventional methods, Octyl thioglycolate can be synthesized via the Bunte method. [] This approach involves the reaction of sodium thiosulfate with an alkyl halide, followed by hydrolysis to yield the desired thioglycolic acid. [] This acid can then be esterified with isooctanol to produce Octyl thioglycolate. Additionally, continuous synthesis methods utilizing an excess of alcohol and azeotropic distillation under vacuum have been developed to enhance the efficiency of Octyl thioglycolate production. []

Q5: What are the challenges in treating wastewater generated during Octyl thioglycolate production?

A5: Wastewater from Octyl thioglycolate production presents a significant environmental concern due to its high chemical oxygen demand (COD) and the presence of harmful pollutants. [] Treatment methods involve a multi-step process including organism recovery, neutralization, oxidation, air flotation, active carbon absorption, and distillation. [] This complex procedure highlights the importance of developing sustainable and cost-effective wastewater treatment technologies for this industry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)